3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Overview
Description
3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a heterocyclic organic compound characterized by its unique structure, which includes a benzothiophene core with an amino group and two oxygen atoms at the 1,1-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Rh-catalyzed Hydrogenation: This method involves the asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides using a rhodium catalyst. The reaction proceeds smoothly even with sterically hindered substrates, yielding high enantioselectivities.
Reduction with DIBAL-H: Another method involves the reduction of 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide with Diisobutylaluminum hydride (DIBAL-H), followed by further chemical transformations.
Industrial Production Methods: Industrial-scale production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. Continuous flow reactors and large-scale catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as DIBAL-H, lithium aluminum hydride (LAH), and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including sulfones and sulfoxides.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Compounds with diverse substituents, enhancing their chemical properties.
Scientific Research Applications
3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which is involved in inflammatory processes.
Medicine: It has been studied for its antidiabetic properties and as a potential inhibitor of HIF-2α, which is implicated in cancer progression.
Industry: The compound is used in the development of selective estrogen receptor modulators (SERMs) and potential HIV-1 reverse transcriptase inhibitors.
Mechanism of Action
The mechanism by which 3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as TACE and HIF-2α, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, glucose metabolism, and cancer progression.
Comparison with Similar Compounds
3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to its specific structural features and biological activities. Similar compounds include:
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: A closely related compound without the amino group.
Raloxifene: A selective estrogen receptor modulator with a similar benzothiophene core.
NSC-380292: A potential HIV-1 reverse transcriptase inhibitor with structural similarities.
These compounds share common structural motifs but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4,7H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQBTGLZBNDHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003974 | |
Record name | 3-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-51-8 | |
Record name | Benzo[b]thiophen-3-amine, 2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83863-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydrobenzo(b)thiophen-3-amine 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.